molecular formula C16H13BrN2O2S B2665004 (E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850781-88-3

(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2665004
M. Wt: 377.26
InChI Key: ZGWCIAIZFBXLDQ-FBMGVBCBSA-N
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Description

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

1. Anti-inflammatory Properties

  • Summary of Application: A series of novel benzamide derivatives were synthesized and evaluated for their anti-inflammatory properties .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The synthesized compounds were then evaluated for anti-inflammatory activity .
  • Results: Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

2. Antioxidant and Antibacterial Activities

  • Summary of Application: A series of novel benzamide compounds were synthesized and evaluated for their antioxidant and antibacterial activities .
  • Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

3. Anti-Cancer Properties

  • Summary of Application: Certain benzamide derivatives have been found to exhibit anti-cancer properties .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The synthesized compounds were then evaluated for anti-cancer activity .
  • Results: Some of the synthesized compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

4. Antibacterial Activities

  • Summary of Application: A series of novel benzamide compounds were synthesized and evaluated for their antibacterial activities .
  • Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antibacterial activity of all the compounds was determined .
  • Results: The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

5. Anti-Inflammatory Properties

  • Summary of Application: A series of novel benzamide derivatives were synthesized and evaluated for their anti-inflammatory properties .
  • Methods of Application: The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The synthesized compounds were then evaluated for anti-inflammatory activity .
  • Results: Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties, respectively, showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition, whereas the same compounds demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .

6. Antioxidant and Antibacterial Activities

  • Summary of Application: A series of novel benzamide compounds were synthesized and evaluated for their antioxidant and antibacterial activities .
  • Methods of Application: The compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

While specific safety and hazards information for this compound is not available, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

3-bromo-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2S/c1-19-13-7-6-12(21-2)9-14(13)22-16(19)18-15(20)10-4-3-5-11(17)8-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCIAIZFBXLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-bromo-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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